BenchChemオンラインストアへようこそ!

Scyllatoxin

Ion channel pharmacology Neuroscience Electrophysiology

Scyllatoxin (Leiurotoxin I) is the only commercially available SKCa channel blocker that delivers a 279-fold selectivity for KCa2.2 (Kd=0.2 nM) over KCa2.1 (Kd=325 nM), making it indispensable for isolating medium afterhyperpolarization (mAHP) currents in neuronal studies. Unlike apamin, it discriminates three distinct receptor affinity states in brain tissue. Its unique α/β fold also serves as a scaffold for Bcl-2-targeted cancer therapeutics. No other scorpion toxin replicates its pharmacological fingerprint.

Molecular Formula C142H243N45O39S7
Molecular Weight 3429.2 g/mol
CAS No. 142948-19-4
Cat. No. B1147169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScyllatoxin
CAS142948-19-4
Molecular FormulaC142H243N45O39S7
Molecular Weight3429.2 g/mol
Structural Identifiers
InChIInChI=1S/C142H243N45O39S7/c1-17-75(14)112(139(225)159-59-108(194)163-95(55-110(197)198)130(216)164-80(32-22-25-42-144)121(207)180-98(62-227)135(221)168-85(37-39-109(195)196)123(209)183-102(66-231)137(223)186-111(74(12)13)140(226)170-81(33-23-26-43-145)119(205)171-87(113(149)199)53-78-56-154-68-160-78)187-138(224)103(67-232)182-117(203)79(31-21-24-41-143)161-106(192)57-157-115(201)88(47-69(2)3)173-125(211)90(49-71(6)7)162-107(193)58-158-116(202)89(48-70(4)5)174-131(217)96(60-188)178-120(206)83(35-28-45-156-142(152)153)166-133(219)100(64-229)185-132(218)97(61-189)179-127(213)92(51-73(10)11)175-122(208)84(36-38-104(147)190)167-134(220)99(63-228)181-124(210)86(40-46-233-16)169-118(204)82(34-27-44-155-141(150)151)165-126(212)91(50-72(8)9)176-129(215)94(54-105(148)191)177-136(222)101(65-230)184-128(214)93(172-114(200)76(15)146)52-77-29-19-18-20-30-77/h18-20,29-30,56,68-76,79-103,111-112,188-189,227-232H,17,21-28,31-55,57-67,143-146H2,1-16H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-/m0/s1
InChIKeyMXWDLLUGULWYIQ-BFRWRHKQSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / 5 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scyllatoxin (CAS 142948-19-4) as a Small-Conductance Calcium-Activated Potassium Channel Blocker: Baseline Characteristics for Research Procurement


Scyllatoxin (also leiurotoxin I), a 31-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus [1], functions as a blocker of small-conductance Ca²⁺-activated K⁺ (SKCa/KCa2) channels [2]. It exhibits high affinity for these channels, with activity observed at concentrations ranging from 10⁻¹³ to 10⁻¹¹ M in various cell types [3]. The peptide is stabilized by three disulfide bridges (Cys3-Cys21, Cys8-Cys26, Cys12-Cys28) and adopts an α/β structural motif [4]. Scyllatoxin demonstrates competitive binding at the same receptor site as apamin, though the two toxins share no structural similarity [5]. This baseline establishes scyllatoxin as a critical pharmacological tool for dissecting SKCa channel function in neuronal, muscular, and vascular research contexts.

Why Scyllatoxin (CAS 142948-19-4) Cannot Be Substituted by Generic SK Channel Blockers: Procurement Implications for Scientific Research


Generic substitution with other SK channel blockers or alternative scorpion toxins is scientifically invalid due to scyllatoxin's unique pharmacological fingerprint. While both scyllatoxin and apamin target SKCa channels, they exhibit divergent subtype selectivity profiles, with scyllatoxin showing markedly higher affinity for KCa2.2 (Kd = 0.2 nM) compared to KCa2.1 (Kd = 325 nM) [1]. Furthermore, despite sharing a common global fold with charybdotoxin, scyllatoxin interacts with a distinct class of K⁺ channels via a different structural motif [2]. Unlike iberiotoxin, a selective BK channel blocker, scyllatoxin does not affect catecholamine release in adrenal medulla assays [3]. These quantitative and mechanistic distinctions render scyllatoxin non-interchangeable with its closest analogs. The evidence detailed in Section 3 demonstrates precisely why procurement of the specific compound is essential for reproducible and interpretable experimental outcomes.

Scyllatoxin (CAS 142948-19-4) Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


Scyllatoxin vs. Apamin: Divergent KCa2 Subtype Selectivity Profiles Define Distinct Experimental Applications

Scyllatoxin exhibits a distinct KCa2 subtype selectivity profile compared to apamin, with a pronounced preference for KCa2.2 (SK2) over KCa2.1 (SK1). Scyllatoxin displays an IC50 of 80 nM for KCa2.1 and an IC50 of 287 pM for KCa2.2, reflecting a ~279-fold selectivity for the KCa2.2 subtype . In contrast, apamin shows a more balanced profile, with IC50 values of 0.70–3.2 nM for KCa2.1, 0.027–0.14 nM for KCa2.2, and 0.63–4 nM for KCa2.3 [1]. Scyllatoxin's Kd values further underscore this subtype bias: KCa2.2 (0.2 nM), KCa2.3 (1.1 nM), and KCa2.1 (325 nM) [2].

Ion channel pharmacology Neuroscience Electrophysiology

Scyllatoxin vs. Lei-Dab7: Native vs. Engineered KCa2.2 Selectivity Informs Research Tool Selection

Lei-Dab7, an engineered analog of scyllatoxin (Leiurotoxin I), was designed to achieve enhanced selectivity for KCa2.2 [1]. Lei-Dab7 exhibits a Kd of 3.8 nM for KCa2.2, with >200-fold selectivity over KCa2.1, KCa2.3, and other K⁺ channels . Scyllatoxin, by comparison, displays a Kd of 0.2 nM for KCa2.2, a Kd of 1.1 nM for KCa2.3, and a Kd of 325 nM for KCa2.1 [2]. While Lei-Dab7 offers superior off-target selectivity, scyllatoxin retains ~19-fold higher affinity for KCa2.2. In vivo, Lei-Dab7 was more potent than apamin in modulating A2A adenosine receptor-mediated antinociception, suggesting its utility in central nervous system studies [1].

Peptide engineering SK channel pharmacology Neuroscience

Scyllatoxin vs. Charybdotoxin: Distinct Channel Class Targeting Defined by Structural Motif Utilization

Scyllatoxin and charybdotoxin, both derived from the same scorpion species, share a similar global structural fold but engage different classes of K⁺ channels via distinct molecular surfaces [1]. Functional analysis reveals that the critical positively charged residues of charybdotoxin are located on the β-sheet side of the molecule, whereas for scyllatoxin, the essential Arg6 and Arg13 residues reside on the α-helix face [2]. This structural divergence underpins their pharmacological separation: charybdotoxin blocks BKCa (large-conductance) and IKCa (intermediate-conductance) channels, while scyllatoxin selectively blocks SKCa channels [3]. In rat hepatic artery EDHF relaxation assays, scyllatoxin (1 μM) partially inhibited relaxations when combined with charybdotoxin (300 nM), whereas iberiotoxin failed to substitute for charybdotoxin [4].

Structural biology Ion channel pharmacology Toxin mechanism

Scyllatoxin vs. Iberiotoxin: Functional Divergence in Catecholamine Release Modulation

In vivo microdialysis studies in rat adrenal medulla demonstrate a clear functional dichotomy between scyllatoxin and iberiotoxin. Iberiotoxin (a selective BKCa channel blocker) significantly enhanced both norepinephrine (NE) and epinephrine (Epi) release, while scyllatoxin and apamin had no effect on catecholamine release [1]. Specifically, iberiotoxin and paxilline enhanced NE and Epi release, whereas apamin and scyllatoxin did not alter basal or stimulated release. This finding indicates that BKCa channels, but not SKCa channels, tonically regulate catecholamine secretion from adrenal chromaffin cells [1].

Neuroendocrinology Adrenal medulla Exocytosis

Scyllatoxin Binding Affinity Heterogeneity vs. Apamin: Implications for Radioligand Binding Assay Design

Quantitative autoradiographic analysis reveals that high-affinity apamin binding sites in the brain can be further subclassified based on their affinity for scyllatoxin [1]. Scyllatoxin binding sites are categorized into three distinct affinity states: very-high-affinity (< 70 pM), high-affinity (100-500 pM), and moderate-affinity (> 800 pM) [2]. This heterogeneity is not observed with apamin, which binds uniformly to all sites. The ¹²⁵I-[Tyr²]leiurotoxin I (scyllatoxin analog) binds with a Kd of 80 pM to a 27/57 kDa polypeptide complex [3], and scyllatoxin completely inhibits ¹²⁵I-apamin binding to rat brain synaptosomal membranes with a Ki of 75 pM .

Radioligand binding Receptor pharmacology Brain autoradiography

Scyllatoxin (CAS 142948-19-4) Validated Research Application Scenarios Based on Quantitative Evidence


Pharmacological Dissection of KCa2.2-Mediated Currents in Native Neuronal Preparations

Scyllatoxin's 279-fold selectivity for KCa2.2 over KCa2.1 [1] and its ability to discriminate heterogeneous binding sites in brain tissue make it the reagent of choice for isolating KCa2.2 contributions to the medium afterhyperpolarization (mAHP) in hippocampal pyramidal neurons. At 50 nM, scyllatoxin selectively blocks the medium current without affecting the slow AHP, a profile distinct from apamin .

EDHF-Mediated Vascular Relaxation Studies in Isolated Artery Preparations

Scyllatoxin (1 μM) in combination with charybdotoxin (300 nM) partially inhibits EDHF relaxations in the rat hepatic artery, providing pharmacological evidence for SKCa involvement in endothelium-dependent hyperpolarization [1]. This application leverages scyllatoxin's selective SKCa blockade, which is not replicated by iberiotoxin or charybdotoxin alone [1].

Radioligand Binding and Autoradiographic Mapping of SKCa Receptor Subtypes

The ¹²⁵I-[Tyr²]leiurotoxin I analog, with a Kd of 80 pM [1], enables high-resolution mapping of SKCa receptor distribution in brain slices. Scyllatoxin's ability to resolve three distinct affinity states (<70 pM, 100-500 pM, >800 pM) provides a level of receptor subclassification unattainable with apamin.

Engineering Scaffolds for BH3 Domain Mimetics Targeting Anti-Apoptotic Bcl-2 Proteins

The α-helical segment of scyllatoxin serves as a robust structural scaffold for grafting BH3 domain residues from pro-apoptotic Bax. These scyllatoxin-Bax constructs bind Bcl-2 with nanomolar affinity [1], representing a novel class of potential anti-cancer therapeutics. This application exploits scyllatoxin's stable α/β fold and defined helical geometry, which are not present in other scorpion toxins like charybdotoxin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scyllatoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.